5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid

PARP-1 inhibition DNA damage repair oncology drug discovery

This 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is the direct, high-purity (98%) precursor to a crystallographically validated PARP-1 inhibitor (PDB 4OPX). The 5-fluoro-2-methyl pattern delivers a 4-6-fold potency gain (IC₅₀ 1.53–2.45 µM) over the unsubstituted scaffold (IC₅₀ 9.45 µM), enabling structure-guided optimization. The free carboxylic acid allows single-step amide coupling for focused library synthesis, while fluorine blocks CYP450-mediated oxidation at C5, enhancing metabolic stability. Ideal for CNS-penetrant PARP-1 programs requiring both target engagement and blood-brain barrier penetration.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
Cat. No. B11813522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCC1CC2=C(O1)C(=CC(=C2)F)C(=O)O
InChIInChI=1S/C10H9FO3/c1-5-2-6-3-7(11)4-8(10(12)13)9(6)14-5/h3-5H,2H2,1H3,(H,12,13)
InChIKeyQTXUMTVIDBBFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic Acid: CAS 123656-38-2 – A Key Fluorinated Dihydrobenzofuran Building Block for PARP-Targeted Medicinal Chemistry


5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid (C₁₀H₉FO₃, MW 196.17 g/mol, CAS 123656-38-2) is a bicyclic heterocyclic building block featuring a partially saturated benzofuran core with a C5 fluorine atom, a C2 methyl group, and a C7 carboxylic acid handle . It is commercially available at 98% purity from multiple reputable vendors, making it accessible for direct use in medicinal chemistry campaigns . The compound serves as the direct synthetic precursor to (2R)-5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide, a crystallographically validated inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) [1].

Why 2-Methyl- or Des-Fluoro Dihydrobenzofuran Analogues Cannot Simply Replace 5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic Acid in PARP-1 Inhibitor Scaffolds


In-class dihydrobenzofuran-7-carboxylic acids cannot be interchanged without measurable loss of target engagement. The unsubstituted 2,3-dihydrobenzofuran-7-carboxamide (lead compound 3) exhibits a PARP-1 IC₅₀ of only 9.45 μM, whereas the 5-fluoro-2-methyl-substituted carboxamide derivative derived from this acid achieves IC₅₀ values of 1.53–2.45 μM—a 4- to 6-fold potency gain [1][2]. The 5-fluoro substituent participates in specific hydrophobic and electrostatic interactions within the PARP-1 nicotinamide-binding pocket, while the C2 methyl group enforces a conformational preference that pre-organizes the scaffold for binding [3]. Substitution with a non-fluorinated 2-methyl analog (CAS 31457-03-1) or the des-methyl variant eliminates these cooperative binding features, resulting in substantially weaker inhibition. The following quantitative evidence details exactly where the target compound delivers verifiable differentiation.

Quantitative Differentiation Evidence for 5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic Acid Versus Closest Analogs


PARP-1 Enzyme Inhibition: 4–6-Fold Potency Advantage of the 5-Fluoro-2-methyl Carboxamide Derivative Over the Des-Fluoro Lead Scaffold

The (R)-carboxamide derivative of 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid exhibits PARP-1 IC₅₀ values of 1.53–2.45 μM (min 1530 nM, max 2450 nM from 2 independent assays), as annotated in the BindingDB entry associated with PDB 4OPX [1]. In contrast, the unsubstituted 2,3-dihydrobenzofuran-7-carboxamide (lead compound 3, lacking both the 5-fluoro and 2-methyl substituents) shows an IC₅₀ of only 9.45 μM in the same enzyme assay [2]. The alternative DHBF-3-one-7-carboxamide core (compound 36) is even weaker at 16.2 μM [2]. This corresponds to a quantified 4.0- to 6.2-fold improvement in inhibitory potency conferred by the combined 5-fluoro and 2-methyl substitution pattern.

PARP-1 inhibition DNA damage repair oncology drug discovery

Crystallographically Resolved Binding Mode: Atomic-Level Validation of the 5-Fluoro-2-methyl Dihydrobenzofuran Scaffold in the PARP-1 Catalytic Pocket

The (2R)-5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide ligand, derived directly from the target carboxylic acid, is one of only three dihydrobenzofuran-based inhibitors for which a high-quality co-crystal structure with human PARP-1 has been deposited (PDB 4OPX, resolution 3.31 Å, R-work 0.303) [1]. The structure reveals that the 5-fluoro atom occupies a well-defined hydrophobic sub-pocket formed by Tyr907 and Tyr896, while the 2-methyl group imposes a specific (R)-configuration that positions the carboxamide moiety for optimal hydrogen bonding with Gly863 and Ser904 [1]. By contrast, the des-fluoro benzylidene derivative (compound 59, PDB 4OQA) and the DHBF-3-one-7-carboxamide derivative (compound 65, PDB 4OQB) display altered binding trajectories due to the absence of the fluorine-mediated contact, resulting in suboptimal nicotinamide-subpocket occupancy [2]. No co-crystal structure exists for the unsubstituted 2,3-dihydrobenzofuran-7-carboxamide (lead compound 3), precluding structure-guided optimization of that scaffold.

X-ray crystallography structure-based drug design PARP-1 binding mode

Commercial Purity Benchmarking: 98% Purity of the Target Acid Versus ≥95% for the Non-Fluorinated 2-Methyl Analog

5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is commercially supplied at 98% purity (Leyan product 1560092, CAS 123656-38-2) . The closest non-fluorinated comparator, 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 31457-03-1), is typically offered at ≥95% purity from major suppliers . While this 3-percentage-point difference appears modest, the fluorine-containing target acid benefits from the electron-withdrawing effect of the 5-fluoro substituent, which stabilizes the carboxylic acid toward decarboxylation during amide coupling reactions—a known degradation pathway for electron-rich dihydrobenzofuran-7-carboxylic acids under standard HATU or EDC/HOBt conditions [1].

chemical procurement building block purity medicinal chemistry supply

Dual-Functional Reactivity: Carboxylic Acid Handle Enables Direct Amidation While the 5-Fluoro-2-methyl Core Pre-Organizes the Bioactive Conformation

The C7 carboxylic acid of 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid serves as a direct handle for amide bond formation with diverse amine partners, as demonstrated in the Patel et al. (2014) synthesis of the PARP-1 inhibitor library [1]. The (R)-enantiomer of the resulting carboxamide exhibits a well-defined binding pose in the PARP-1 active site, with the 2-methyl group enforcing a specific dihydrofuran ring pucker that pre-organizes the carboxamide for hydrogen bonding [2]. In contrast, the methyl ester analog (methyl 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylate, CAS 1188022-01-6, also available at 98% purity ) requires an additional hydrolysis step before amidation, adding one synthetic step and reducing overall yield. The free carboxylic acid thus provides a one-step advantage in library synthesis compared to the ester prodrug form.

amide coupling scaffold pre-organization medicinal chemistry synthesis

Evidence-Backed Application Scenarios for 5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic Acid in Medicinal Chemistry and Chemical Biology


PARP-1 Inhibitor Lead Optimization and Structure-Based Drug Design

Medicinal chemistry teams developing PARP-1 inhibitors for oncology indications should prioritize this building block over the unsubstituted 2,3-dihydrobenzofuran-7-carboxylic acid. The 5-fluoro-2-methyl substitution pattern delivers a 4–6-fold improvement in enzyme inhibitory potency (IC₅₀ 1.53–2.45 μM vs. 9.45 μM for the des-fluoro scaffold) and provides a crystallographically validated binding mode (PDB 4OPX) that enables rational, structure-guided optimization of the carboxamide vector [1][2]. The co-crystal structure reveals that the fluorine atom occupies a defined sub-pocket (Tyr907/Tyr896 contacts) that cannot be exploited by non-fluorinated analogs [2].

Focused Library Synthesis for Fluorine-Enabled Scaffold Hopping

When constructing focused screening libraries around the dihydrobenzofuran-7-carboxamide pharmacophore, the free carboxylic acid form of this compound enables direct, single-step amide coupling with diverse amine building blocks without the need for a prior ester hydrolysis step [3]. The 98% commercial purity ensures that library members are not contaminated by des-fluoro byproducts that could confound SAR interpretation . The 5-fluoro substituent also improves metabolic stability of the resulting amides by blocking potential CYP450-mediated oxidation at the C5 position—a class-level advantage inferred from the well-established metabolic shielding effect of aryl fluorination.

Crystallographic Fragment Screening and Biophysical Assay Development

For structural biology groups conducting fragment-based drug discovery (FBDD) against PARP-1 or related DNA repair enzymes, the availability of a high-quality co-crystal structure (3.31 Å resolution) for the (R)-carboxamide derivative provides a validated starting point for fragment growing and merging campaigns [2]. The carboxylic acid can be directly soaked into PARP-1 crystals at pH 6.5–7.5 to assess binding via the carboxamide surrogate interaction, or converted in situ to the amide for co-crystallization trials. No equivalent structural data exists for non-fluorinated dihydrobenzofuran-7-carboxylic acid scaffolds.

Procurement for CNS-Penetrant PARP-1 Inhibitor Programs

The balanced lipophilicity conferred by the 5-fluoro-2-methyl substitution pattern (estimated XLogP ≈ 2.2, compared to ~1.5 for the unsubstituted 2,3-dihydrobenzofuran-7-carboxylic acid based on Molbase LogP = 1.32 [4]) places the derived carboxamide within the optimal CNS drug space (LogP 1–3). Combined with the PARP-1 potency advantage, this makes the building block particularly suitable for CNS-penetrant PARP-1 inhibitor programs targeting brain tumors or neurodegenerative diseases, where both target engagement and blood-brain barrier penetration are required.

Quote Request

Request a Quote for 5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.